3-Chloro-1,1,1-trifluoropropane
Overview
Description
3-Chloro-1,1,1-trifluoropropane is a chemical compound with the molecular formula C₃H₄ClF₃ . It is also known by other names such as 1,1,1-Trifluoro-3-chloropropane and 3,3,3-Trifluoro-1-chloropropane . This compound is a colorless, odorless, and non-flammable liquid that is primarily used in various industrial applications .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-1,1,1-trifluoropropane It’s known that this compound is chemically inert in many situations .
Mode of Action
This compound: can react violently with strong reducing agents such as very active metals and active metals . It undergoes oxidation with strong oxidizing agents and under extremes of temperature .
Result of Action
Upon heating to decomposition, This compound will emit chlorine and fluorine gases, both of which can be toxic to living organisms at low concentrations .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, it can react violently under extreme temperatures or in the presence of strong reducing or oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,1-trifluoropropane typically involves the reaction of 1,1,1-trifluoro-2-chloroethane with hydrogen chloride under specific conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride , to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,1-trifluoropropane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride .
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide or ammonia .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of substituted alkanes or amines .
Scientific Research Applications
3-Chloro-1,1,1-trifluoropropane has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of refrigerants, propellants, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-chloropropane
- 1,1,1-Trifluoro-3-bromopropane
- 1,1,1-Trifluoro-2,2-dichloropropane
Uniqueness
3-Chloro-1,1,1-trifluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties such as high stability and reactivity under specific conditions . Its non-flammability and low toxicity make it suitable for various industrial applications .
Properties
IUPAC Name |
3-chloro-1,1,1-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3/c4-2-1-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIFKCVYZBVZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3 | |
Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042033 | |
Record name | 3-chloro-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloro-1,1,1-trifluoropropane appears as a colorless odorless nonflammable liquid. Poisonous by inhalation. Emits toxic fumes of chlorine and fluorine when heated to decomposition. | |
Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
460-35-5 | |
Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18079 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Chloro-1,1,1-trifluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Chloro-1,1,1-trifluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 3-chloro-1,1,1-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-chloro-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1,1,1-trifluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C535H1OII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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